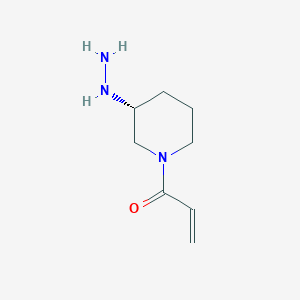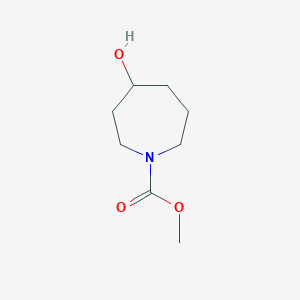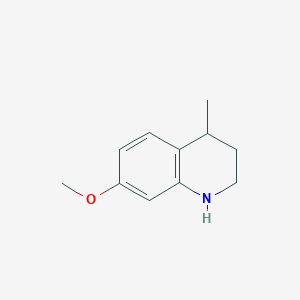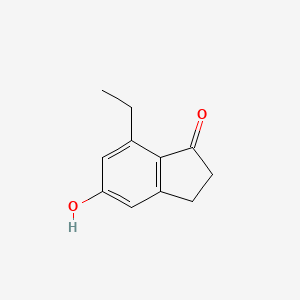
2-(Aminomethyl)-7-hydroxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-7-hydroxynaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the 2-position and a hydroxyl group at the 7-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-hydroxynaphthalene can be achieved through several methods One common approach involves the nitration of naphthalene followed by reduction and subsequent functional group transformations For instance, nitration of naphthalene can yield 2-nitronaphthalene, which can then be reduced to 2-aminonaphthalene
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
2-(Aminomethyl)-7-hydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
2-(Aminomethyl)-7-hydroxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 2-(Aminomethyl)-7-hydroxynaphthalene involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aminomethyl group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Aminonaphthalene: Lacks the hydroxyl group at the 7-position.
7-Hydroxynaphthalene: Lacks the aminomethyl group at the 2-position.
2-(Aminomethyl)-naphthalene: Lacks the hydroxyl group at the 7-position.
Uniqueness
2-(Aminomethyl)-7-hydroxynaphthalene is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its similar compounds.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
7-(aminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H11NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6,13H,7,12H2 |
InChI 键 |
TYBPHWNHVIFSPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11915552.png)
![[1,3]Dioxolo[4,5-h]quinazoline](/img/structure/B11915565.png)


![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)



![2,3-Dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B11915611.png)



![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
